Dimethyl 2-(5-isoxazolyl)succinate
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Overview
Description
Dimethyl 2-(5-isoxazolyl)succinate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
The synthesis of Dimethyl 2-(5-isoxazolyl)succinate typically involves the reaction of isoxazole derivatives with succinic acid or its derivatives. One common method includes the esterification of 2-(5-isoxazolyl)succinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 2-(5-isoxazolyl)succinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized isoxazole derivatives .
Scientific Research Applications
Dimethyl 2-(5-isoxazolyl)succinate is utilized in scientific research for its diverse applications, including:
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-isoxazolyl)succinate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . This interaction can lead to the inhibition or activation of biological processes, depending on the specific target and context . The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets .
Comparison with Similar Compounds
Dimethyl 2-(5-isoxazolyl)succinate can be compared with other similar compounds, such as:
Dimethyl 2-(4-isoxazolyl)succinate: This compound features an isoxazole ring at a different position, leading to variations in its chemical properties and reactivity.
Dimethyl 2-(3-isoxazolyl)succinate: Another isomer with the isoxazole ring at a different position, resulting in distinct chemical behavior and applications.
Dimethyl 2-(5-pyrazolyl)succinate: A related compound with a pyrazole ring instead of an isoxazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific isoxazole ring position, which imparts unique reactivity and applications compared to its isomers and related compounds .
Properties
IUPAC Name |
dimethyl 2-(1,2-oxazol-5-yl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVSZUKZLXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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